Methyl 3,5-Bis(propargyloxy)benzoate
Overview
Description
Synthesis Analysis
The synthesis of “Methyl 3,5-Bis(propargyloxy)benzoate” involves several steps. For instance, one method involves reacting 3,5 dihydroxy benzoic acid with anhydrous K2CO3 and 80% propargyl bromide in toluene. This mixture is then reacted in DMF and treated with 4N NaOH in dioxane:H2O 80:20v/v .Molecular Structure Analysis
The molecular structure of “Methyl 3,5-Bis(propargyloxy)benzoate” is complex. It has been studied using single crystal X-ray study . The addition of a phenylacetylene spacer has a slight influence on the layer lattice arrangement of the benzoates .Chemical Reactions Analysis
“Methyl 3,5-Bis(propargyloxy)benzoate” can undergo various chemical reactions. For example, it can be used in the synthesis of glycodendrimers and glycodentromers crowned with galactose units .Scientific Research Applications
Synthesis of Glyco-dendrimers and Dentromers
This compound has been used in the synthesis of galactose coated novel glyco-dendrimers and dentromers . These structures have been developed using a Cu (I)-catalyzed azide–alkyne cycloaddition (CuAAC) reaction strategy . The synthesized scaffolds were characterized by spectral studies such as 1H, 13C NMR, FT-IR, MALDI-TOF MS, HRMS and SEC analysis .
Drug Delivery Systems
The unique structure of dendrimers, which can be obtained using this compound, allows them to be used in various fields including drug delivery . Their superior branching, three-dimensional structure, high monodispersity and multivalent functional residue make them ideal for this application .
Gene Delivery Systems
Similar to drug delivery, the structure of dendrimers also makes them suitable for gene delivery . Their ability to carry genetic material and deliver it to specific cells makes them a promising tool in gene therapy .
Photodynamic Therapy
Dendrimers, which can be synthesized using this compound, have also found applications in photodynamic therapy . This involves the use of light-sensitive compounds to treat various medical conditions .
Biosensors
The unique properties of dendrimers make them useful in the development of biosensors . These devices use biological molecules to detect the presence of various substances .
Anti-Cancer Vaccines
Dendrimers have been explored for their potential use in the development of anti-cancer vaccines . Their ability to carry and deliver specific molecules makes them a promising tool in cancer treatment .
Anti-Microbial Vaccines
In addition to anti-cancer vaccines, dendrimers have also been explored for their potential use in the development of anti-microbial vaccines . Their structure allows them to carry and deliver specific molecules that can help fight against various microbial infections .
Cyclization of Chromane Derivatives
This compound has been used in the cyclization of 3-(propargyloxy)-5-benzyloxy-benzoic acid methyl ester . This process resulted in the formation of a new, unexpected compound .
Safety and Hazards
Future Directions
Mechanism of Action
C14H12O4C_{14}H_{12}O_{4}C14H12O4
. This compound has a molecular weight of 244.24 and appears as a solid . Its melting point is 105-106℃ (lit.) . Despite its intriguing structure, the specific biological activities and mechanism of action of this compound are not well-studied. However, based on the available information, we can make some educated assumptions.Target of Action
The specific biological targets of Methyl 3,5-Bis(propargyloxy)benzoate are currently unknown. Compounds with similar structures have been studied for their potential inhibitory effects on various enzymes .
properties
IUPAC Name |
methyl 3,5-bis(prop-2-ynoxy)benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4/c1-4-6-17-12-8-11(14(15)16-3)9-13(10-12)18-7-5-2/h1-2,8-10H,6-7H2,3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTVUCTGIMYZCJU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)OCC#C)OCC#C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90393716 | |
Record name | Methyl 3,5-Bis(propargyloxy)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90393716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
768387-51-5 | |
Record name | Methyl 3,5-Bis(propargyloxy)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90393716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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